molecular formula C17H21N5O B6122790 N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide

N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide

Cat. No. B6122790
M. Wt: 311.4 g/mol
InChI Key: YIPJYZKDRANZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "DPA-714" and belongs to the class of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide involves its binding to the TSPO in the brain. This binding leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. DPA-714 can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, which can help in the treatment of various inflammatory disorders.
Biochemical and Physiological Effects:
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide has various biochemical and physiological effects due to its binding to the TSPO in the brain. This compound can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, which can help in the treatment of various inflammatory disorders. DPA-714 can also induce the expression of anti-apoptotic genes and inhibit the production of reactive oxygen species, which can protect cells from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide in lab experiments include its ability to bind to the TSPO in the brain, its radiolabeling potential, and its ability to modulate the immune response. However, the limitations of using this compound include its low solubility in water, its high lipophilicity, and its potential toxicity at high concentrations.

Future Directions

There are various future directions for the research on N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide. One of the potential applications of this compound is in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 can also be used as a radioligand for PET imaging of TSPO in the brain, which can help in the diagnosis and monitoring of these disorders. Further research is needed to optimize the synthesis method of this compound, increase its solubility in water, and reduce its potential toxicity.

Synthesis Methods

The synthesis of N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide involves the reaction of 4,6-dimethyl-2-pyrimidinamine and 4-ethylbenzenamine with acetic anhydride. This reaction is followed by the addition of formaldehyde and sodium borohydride, which leads to the formation of the final product. The yield of this synthesis method is around 70%, and the purity of the compound can be increased by further purification techniques.

Scientific Research Applications

N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide has various scientific research applications due to its ability to bind to the translocator protein (TSPO) in the brain. This protein is involved in various physiological processes, including neuroinflammation, apoptosis, and mitochondrial function. DPA-714 can be used as a radioligand for positron emission tomography (PET) imaging of TSPO in the brain, which can help in the diagnosis and monitoring of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-5-14-6-8-15(9-7-14)21-17(20-13(4)23)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPJYZKDRANZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethylanilino)methylidene]acetamide

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